5-Bromo-1H-indazol-4-ol: Structural Profiling and Synthetic Workflows in Targeted Drug Discovery
5-Bromo-1H-indazol-4-ol: Structural Profiling and Synthetic Workflows in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
As researchers pushing the boundaries of targeted therapeutics, we frequently encounter scaffolds that serve as the bedrock for rational drug design. Among these, the indazole core is a highly privileged pharmacophore, particularly in the realm of kinase inhibition [1].
5-Bromo-1H-indazol-4-ol (CAS: 1638763-63-9) represents a highly versatile, orthogonally functionalizable building block. Its unique substitution pattern—a hydroxyl group at the C4 position and a bromine atom at the C5 position—provides precise vectors for exploring the ATP-binding cassette of kinases. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications, and field-proven synthetic protocols for downstream functionalization.
Chemical Identification & Structural Analysis
The utility of 5-bromo-1H-indazol-4-ol stems from its dense functionalization. The core indazole provides the essential hydrogen-bond donor/acceptor pair (N1-H/N2) required for anchoring into the kinase hinge region. The C4-hydroxyl acts as both a steric shield and a functionalizable handle to probe the solvent channel or ribose pocket, while the C5-bromide serves as a prime candidate for palladium-catalyzed cross-coupling to extend into the hydrophobic DFG-out pocket [1].
Table 1: Fundamental Chemical Identifiers
| Property | Value |
| IUPAC Name | 5-bromo-1H-indazol-4-ol |
| CAS Registry Number | 1638763-63-9 |
| Molecular Formula | C 7 H 5 BrN 2 O |
| Molecular Weight | 213.03 g/mol |
| SMILES String | Oc1c(Br)ccc2[nH]ncc12 |
Physicochemical Profiling and ADME/Tox Implications
Understanding the physicochemical baseline of a building block is critical before incorporating it into a multi-step synthesis. The properties of 5-bromo-1H-indazol-4-ol make it highly compliant with Lipinski’s Rule of Five, ensuring that downstream derivatives maintain favorable oral bioavailability and membrane permeability.
Table 2: Physicochemical Properties (Predicted & Empirical)
| Property | Value | Pharmacological Relevance |
| LogP (Predicted) | ~2.4 | Optimal lipophilicity; provides a balanced starting point before the addition of lipophilic aryl groups at C5. |
| pKa (Hydroxyl) | ~8.2 | Partially ionized at physiological pH; influences aqueous solubility and target residence time. |
| pKa (Indazole NH) | ~13.5 | Remains neutral in vivo, acting as a critical, uncharged hydrogen-bond donor. |
| Topological Polar Surface Area | 49.0 Ų | Excellent membrane permeability; leaves ample "TPSA budget" (up to 140 Ų) for further elaboration. |
| H-Bond Donors / Acceptors | 2 / 2 | Ideal for bidentate interactions with the protein backbone. |
Mechanistic Insights: Pharmacophore Mapping
When designing type I or type II kinase inhibitors, the indazole core is typically oriented such that the N1 and N2 atoms form hydrogen bonds with the backbone amides of the kinase hinge region. The following diagram illustrates the spatial rationale for utilizing 5-bromo-1H-indazol-4-ol.
Pharmacophore mapping of the indazole scaffold within a typical kinase ATP-binding site.
Synthetic Utility & Experimental Workflows
The true value of 5-bromo-1H-indazol-4-ol lies in its capacity for orthogonal functionalization. However, the free N1-H poses a significant challenge: unprotected nitrogen-rich heterocycles are notorious for coordinating with palladium, thereby poisoning the catalyst and stalling cross-coupling reactions [2].
To circumvent this, a self-validating, step-by-step protocol for N-protection followed by C5-arylation is detailed below.
Synthetic workflow for 5-bromo-1H-indazol-4-ol functionalization in drug discovery.
Protocol: Orthogonal Functionalization via Suzuki-Miyaura Cross-Coupling
Step 1: N1-Protection (THP Masking)
-
Procedure: Dissolve 5-bromo-1H-indazol-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at room temperature for 4 hours. Monitor via TLC. Once complete, quench with saturated aqueous NaHCO 3 , extract with DCM, dry over Na 2 SO 4 , and concentrate.
-
Causality & Logic: The N1-H proton is acidic and highly nucleophilic. If left unprotected, it will coordinate with the Pd(0) catalyst, forming inactive Pd-complexes or leading to undesired N-arylation [2]. Masking this position with a tetrahydropyranyl (THP) group ensures exclusive reactivity at the C5-bromide.
Step 2: C4-O-Alkylation (Steric Tuning)
-
Procedure: Treat the THP-protected intermediate with K 2 CO 3 (2.0 eq) and an alkyl halide (e.g., methyl iodide, 1.1 eq) in DMF at 60 °C for 6 hours.
-
Causality & Logic: Alkylating the C4-hydroxyl group prevents it from interfering with the oxidative addition of palladium in the next step. Furthermore, converting the hydroxyl to an ether allows medicinal chemists to install moieties specifically designed to probe the kinase ribose-binding pocket.
Step 3: C5 Suzuki-Miyaura Coupling
-
Procedure: Combine the protected, alkylated intermediate (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl 2 (0.05 eq), and K 2 CO 3 (2.5 eq) in a degassed mixture of 1,4-dioxane and water (4:1). Heat to 90 °C for 12 hours under a nitrogen atmosphere.
-
Causality & Logic: Pd(dppf)Cl 2 is specifically selected for this transformation because the bidentate dppf ligand possesses a large bite angle. This wide angle accelerates the reductive elimination step, which is critical here because the newly installed C4-substituent creates significant steric hindrance ortho to the C5 reaction center.
Step 4: Global Deprotection
-
Procedure: Treat the crude coupled product with 20% trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Neutralize with saturated NaHCO 3 , extract, and purify via flash chromatography.
-
Causality & Logic: Acidic cleavage cleanly removes the THP group, regenerating the free N1-H/N2 motif. This bidentate system is an absolute requirement for anchoring the final molecule to the backbone amides of the target kinase [1].
Conclusion
The 5-bromo-1H-indazol-4-ol scaffold is a masterclass in highly localized, orthogonal reactivity. By understanding the causality behind its physicochemical properties and the mechanistic requirements of palladium catalysis, drug development professionals can leverage this building block to rapidly access complex, highly potent kinase inhibitors. The protocols outlined above provide a self-validating framework to ensure high yields and structural integrity throughout the synthetic journey.
References
-
Title: Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Source: Journal of Medicinal Chemistry, American Chemical Society (2013). URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society, National Center for Biotechnology Information (2013). URL: [Link]

